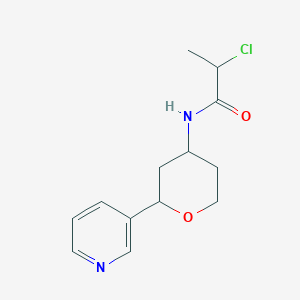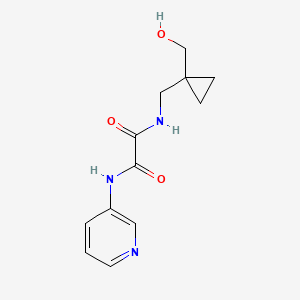
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as XEN907, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. XEN907 is a small molecule drug that has been developed as a potent and selective inhibitor of the neuronal Kv7.2/7.3 potassium channels.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide involves the reaction of 3-pyridinecarboxylic acid with oxalyl chloride to form 3-pyridinecarboxylic acid chloride. This intermediate is then reacted with 1-(hydroxymethyl)cyclopropylmethanol to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is then coupled with N-(tert-butoxycarbonyl)glycine to form the oxalamide product.
Starting Materials
3-pyridinecarboxylic acid, oxalyl chloride, 1-(hydroxymethyl)cyclopropylmethanol, N-(tert-butoxycarbonyl)glycine
Reaction
Step 1: React 3-pyridinecarboxylic acid with oxalyl chloride in the presence of a catalyst to form 3-pyridinecarboxylic acid chloride., Step 2: React 3-pyridinecarboxylic acid chloride with 1-(hydroxymethyl)cyclopropylmethanol in the presence of a base to form the corresponding ester., Step 3: Hydrolyze the ester using an acid to form the carboxylic acid., Step 4: Couple the carboxylic acid with N-(tert-butoxycarbonyl)glycine in the presence of a coupling agent to form the oxalamide product.
作用機序
The Kv7.2/7.3 potassium channels are voltage-gated ion channels that are expressed in neurons and play a crucial role in regulating neuronal excitability. N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide acts as a potent and selective inhibitor of these channels, leading to an increase in neuronal excitability and neurotransmitter release. This mechanism of action has been shown to be effective in reducing seizures and neuropathic pain in animal models.
生化学的および生理学的効果
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide has been shown to have several biochemical and physiological effects, including an increase in neurotransmitter release, an increase in neuronal excitability, and a reduction in seizure activity and neuropathic pain in animal models. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is its potency and selectivity as a Kv7.2/7.3 potassium channel inhibitor. This makes it an ideal candidate for studying the role of these channels in various neurological disorders. However, one of the limitations of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide research, including further studies of its efficacy and safety in animal models and clinical trials, as well as investigations into its potential therapeutic applications in other neurological disorders. Additionally, there is a need for the development of more soluble formulations of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide to improve its administration in experimental settings. Finally, the development of other Kv7.2/7.3 potassium channel inhibitors may provide additional insights into the role of these channels in neurological disorders and may lead to the development of new therapeutic options.
科学的研究の応用
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and bipolar disorder. The compound has been shown to be a potent and selective inhibitor of the neuronal Kv7.2/7.3 potassium channels, which are known to play a crucial role in regulating neuronal excitability.
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-8-12(3-4-12)7-14-10(17)11(18)15-9-2-1-5-13-6-9/h1-2,5-6,16H,3-4,7-8H2,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKCBJCUBFRFST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
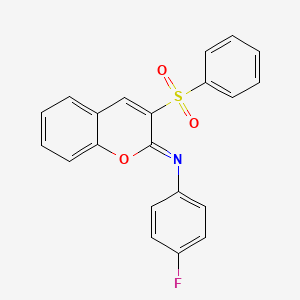
![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)
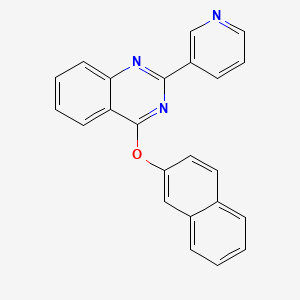
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
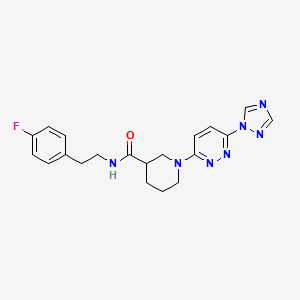
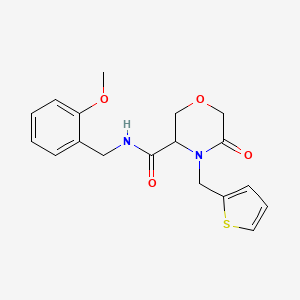
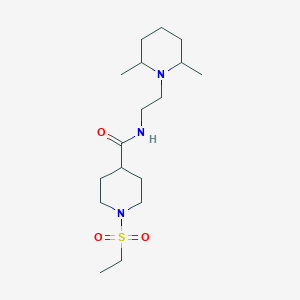
![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)
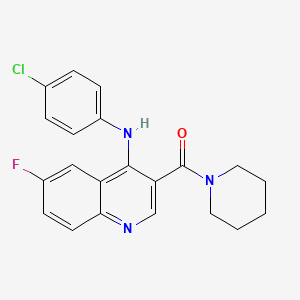
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)
